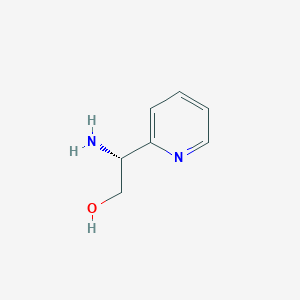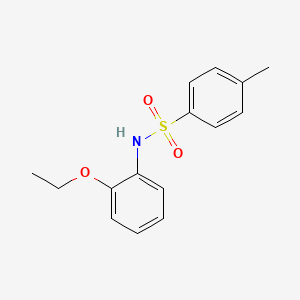![molecular formula C18H16N2OS B3244032 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol CAS No. 1609195-15-4](/img/structure/B3244032.png)
2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol
Übersicht
Beschreibung
2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess several unique properties that make it an attractive candidate for use in various biochemical and physiological studies.
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of this compound.
5. Study of Toxicity: Further studies are needed to fully understand the toxicity of this compound and its potential effects on human health.
In conclusion, 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol is a chemical compound that has several potential applications in scientific research. This compound possesses unique properties that make it an attractive candidate for use in various biochemical and physiological studies. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Fluorescent Properties: This compound possesses fluorescent properties, which make it an ideal candidate for use as a fluorescent probe.
2. Anticancer Properties: This compound has been shown to possess anticancer properties, which make it an ideal candidate for use in cancer research.
3. Antimicrobial Properties: This compound has been shown to possess antimicrobial properties, which make it an ideal candidate for use in microbiology research.
Some of the limitations of this compound include:
1. Limited Information: There is limited information available on the mechanism of action of this compound.
2. Toxicity: This compound has been shown to possess some degree of toxicity, which may limit its use in certain experiments.
3. Cost: This compound is relatively expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol. Some of the future directions include:
1. Development of New Fluorescent Probes: This compound can be used as a starting point for the development of new fluorescent probes for studying various biological processes.
2. Development of New Anticancer Agents: This compound can be used as a starting point for the development of new anticancer agents.
3. Development of New Antimicrobial Agents: This compound can be used as a starting point for the development of new antimicrobial agents.
4. Study of
Wissenschaftliche Forschungsanwendungen
2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol has been extensively studied for its potential applications in scientific research. This compound has been shown to possess several unique properties that make it an attractive candidate for use in various biochemical and physiological studies. Some of the potential applications of this compound include:
1. Fluorescent Probe: 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol is known to possess fluorescent properties, which make it an ideal candidate for use as a fluorescent probe. This compound can be used to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling.
2. Anticancer Agent: Several studies have shown that 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol possesses anticancer properties. This compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer.
3. Antimicrobial Agent: 2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol has also been shown to possess antimicrobial properties. This compound has been shown to inhibit the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
2-[(1E,3E)-4-[4-(methylamino)phenyl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-19-14-8-6-13(7-9-14)4-2-3-5-18-20-16-11-10-15(21)12-17(16)22-18/h2-12,19,21H,1H3/b4-2+,5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXUMZJQXYDFEV-ZUVMSYQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-[(1,3-thiazol-2-yl)methyl]urea](/img/structure/B3243951.png)
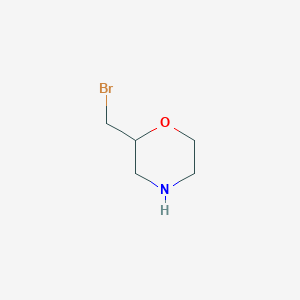
![[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol](/img/structure/B3243965.png)


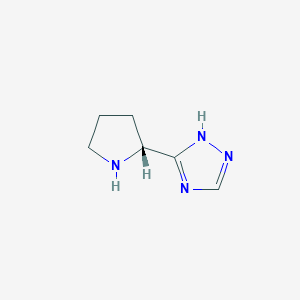
![N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine](/img/structure/B3243994.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B3243996.png)
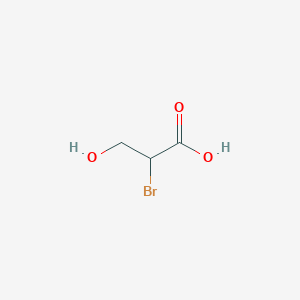
![5-hydroxy-1-phenyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B3244010.png)

